molecular formula C14H18BrNO2 B7859488 Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7859488
M. Wt: 312.20 g/mol
InChI Key: AEEHPLQMKPWLTR-UHFFFAOYSA-N
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Description

Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to achieve the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds and electrostatic interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both the bromophenyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds .

Properties

IUPAC Name

methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-18-14(17)12-6-8-16(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHPLQMKPWLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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